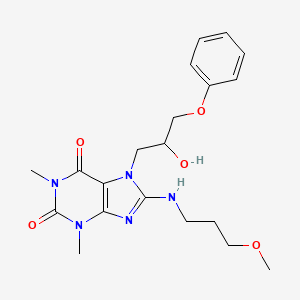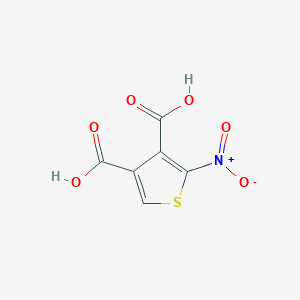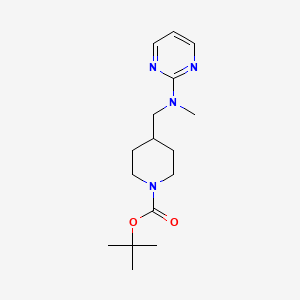
3-(Aminomethyl)-4-chlorophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminomethyl compounds are often used as pharmaceutical intermediates . They are derivatives of benzylamine and benzamidine, which are found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves reactions with other compounds. For example, methyl 3-(aminomethyl)benzoate hydrochloride is synthesized using a well-formed procedure . Another compound, (3-Aminomethyl)phenylboronic acid hydrochloride, is known to serve as a versatile reagent for compound synthesis .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be complex. For example, (3-Aminomethyl)phenylboronic acid hydrochloride has a molecular weight of 187.43 . Another compound, 3-(Aminomethyl)benzoic acid hydrochloride, has a molecular formula of C8H10ClNO2 .Chemical Reactions Analysis
Amines, including aminomethyl compounds, are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Aminomethyl compounds, like other amines, act as weak organic bases . They can react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación
- Application : 3-(Aminomethyl)-4-chlorophenol hydrochloride serves as an intermediate in Suzuki-Miyaura reactions. Its boronic acid functionality enables efficient coupling with other organic substrates, leading to diverse product formation .
- Application : 3-(Aminomethyl)-4-chlorophenol hydrochloride, specifically its fluorinated analog (3-fluoro-4-hydroxybenzeneboronic acid), acts as a catalyst in these reactions. It facilitates the conversion of carboxylic acids into amides and esters .
- Application : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its boronic acid moiety allows for versatile functionalization and subsequent elaboration into drug candidates .
- Application : Researchers have explored 3-(Aminomethyl)-4-chlorophenol hydrochloride as a component in boronic acid-based sensors. These sensors can detect glucose levels, environmental pollutants, and other analytes .
- Application : Incorporating 3-(Aminomethyl)-4-chlorophenol hydrochloride into polymer structures can lead to materials with specific properties, such as stimuli-responsive behavior or enhanced binding affinity for certain substrates .
Suzuki-Miyaura Reactions
Catalyst for Amidation and Esterification
Intermediates in Drug Synthesis
Boronic Acid-Based Sensors
Materials Science and Polymer Chemistry
Organic Synthesis and Ligand Design
Mecanismo De Acción
Target of Action
The primary target of 3-(Aminomethyl)-4-chlorophenol hydrochloride is Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, having two catalytic sites: an aminoacylation site, which charges tRNALeu with leucine, and an editing or proof-reading site that hydrolyzes incorrectly charged tRNALeu .
Mode of Action
The compound interacts with its target, LeuRS, by introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold . This interaction leads to the inhibition of LeuRS, thereby affecting protein synthesis .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway, which is a critical metabolic pathway in the cell . This pathway involves a series of chemical reactions that start with a substrate and finish with an end product, in this case, a protein . The disruption of this pathway can have significant downstream effects, including the inhibition of cell growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of protein synthesis, leading to the potential arrest of cell growth and proliferation . This effect is particularly relevant in the context of bacterial cells, where the compound could potentially be used as an antimicrobial agent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUXBRKXFDNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-chlorophenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)

amine](/img/structure/B2946218.png)

![5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2946225.png)
![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)


![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)

![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
